![molecular formula C14H18O2 B2521816 2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane CAS No. 1212189-72-4](/img/structure/B2521816.png)
2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane
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Overview
Description
“2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane” is a compound that contains a bicyclo[2.2.1]heptane scaffold . This scaffold is a privileged molecular structure embedded in numerous compounds with various functions . It is a part of many bioactive natural products and drug candidates .
Synthesis Analysis
The synthesis of a bicyclo[2.2.1]heptane skeleton with two oxy-functionalized bridgehead carbons involves an intermolecular Diels–Alder reaction . This method uses 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes . Furthermore, the intramolecular Diels–Alder reaction using a diene bearing a dienophile moiety at the 5-position can provide a tricyclic carbon framework including the bicyclo[2.2.1]heptane skeleton .Chemical Reactions Analysis
The chemical reactions involving a bicyclo[2.2.1]heptane scaffold often involve the Diels–Alder reaction . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Scientific Research Applications
Synthesis of Cyclobutane-Containing Natural Products
The [2 + 2] cycloaddition is a primary method for synthesizing cyclobutanes, which are widely distributed in a large class of natural products featuring diverse pharmaceutical activities and intricate structural frameworks . The application of the [2 + 2] cycloaddition with different reaction mechanisms in the chemical synthesis of selected cyclobutane-containing natural products has been summarized .
Construction of Bicyclo[2.2.1]heptane Skeleton
A synthetic method for a bicyclo[2.2.1]heptane skeleton with two oxy-functionalized bridgehead carbons has been described. This method involves an intermolecular Diels–Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes .
Synthesis of Cyclopentanoid Derivatives
The synthesis of a bicyclo[2.2.1]heptane derivative and its transformation to two different cyclopentanoid derivatives through intramolecular functionalization has been described .
Synthesis of Methylbicyclo[2.2.1]hept-2-enes
5-, 2-Methylbicyclo[2.2.1]hept-2-enes, 2-methylenebicyclo[2.2.1]heptane were synthesized by a new procedure, and their transformations in a flow system over .
Genotoxic Effect Study
The compound has been used in studies to understand its genotoxic effects .
Future Directions
properties
IUPAC Name |
2-(2-methoxyphenoxy)bicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-15-12-4-2-3-5-13(12)16-14-9-10-6-7-11(14)8-10/h2-5,10-11,14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQGJZCQRVHRFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane |
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